molecular formula C17H15N3O3S B2741698 (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 305852-44-2

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2741698
CAS No.: 305852-44-2
M. Wt: 341.39
InChI Key: SLQVUUDOKHUMEC-ZCXUNETKSA-N
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Description

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenylimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetaldehyde or 2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetic acid.

    Reduction: Formation of (Z)-2-(4-(4-aminophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanamine: Similar structure but with an amine group instead of an ethanol moiety.

    (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol moiety.

    (Z)-2-(4-(4-aminophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol lies in its combination of functional groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVUUDOKHUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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